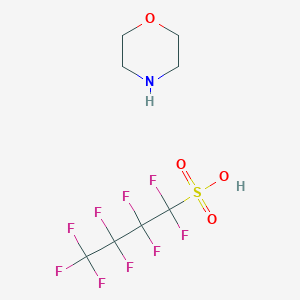
C8H10F9NO4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a fluorinated organic molecule characterized by its high thermal and chemical stability. It is typically a colorless to pale yellow solid with low solubility in water but can dissolve in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide generally involves the selective fluorination, hydroxylation, and sulfonation of appropriate starting materials . The reaction conditions often include the use of catalysts to facilitate these transformations. For instance, the fluorination step may require the use of fluorinating agents under controlled temperatures to ensure selective incorporation of fluorine atoms .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acids, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide exerts its effects involves its interaction with molecular targets through its fluorinated and hydroxyl functional groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated sulfonamides and hydroxylated butanes, such as:
- 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulfonamide
- N-Morpholinium nonafluorobutanesulfonate
Uniqueness
The uniqueness of 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide lies in its combination of fluorinated and hydroxyl functional groups, which confer high thermal and chemical stability, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C8H10F9NO4S |
|---|---|
Molecular Weight |
387.22 g/mol |
IUPAC Name |
morpholine;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid |
InChI |
InChI=1S/C4HF9O3S.C4H9NO/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;1-3-6-4-2-5-1/h(H,14,15,16);5H,1-4H2 |
InChI Key |
JEKZMCMBPAIVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















